(1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene
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Overview
Description
(1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is a synthetic organic compound characterized by the presence of an azido group (-N3) and a fluorine atom attached to an indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-indene.
Azidation Reaction: The azido group is introduced via a nucleophilic substitution reaction, where sodium azide (NaN3) is used as the azide source. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Alkynes or alkenes, copper(I) catalysts.
Major Products:
Reduction: Formation of (1S)-1-amino-4-fluoro-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted indene derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is primarily determined by the reactivity of its azido and fluorine functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
(1S)-1-Azido-2,3-dihydro-1H-indene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluoro-2,3-dihydro-1H-indene: Lacks the azido group, limiting its applications in cycloaddition reactions.
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is unique due to the combination of the azido and fluorine functional groups, which confer distinct reactivity and potential applications. The presence of both groups allows for versatile chemical transformations and the development of novel compounds with tailored properties.
Properties
IUPAC Name |
(1S)-1-azido-4-fluoro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPXJHXTLWXBI-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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